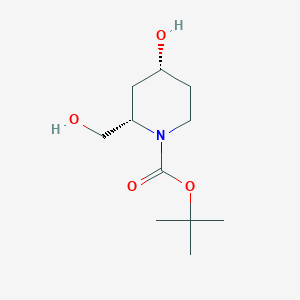
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of compounds with a cyclopropyl group can be achieved through various methods. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .
Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .
Applications De Recherche Scientifique
Opioid Receptor Binding and Signaling
This compound has been studied for its potential effects on opioid receptors, particularly the µ opioid peptide (MOP) receptor . Variations in the N-substituent of morphine-like molecules, such as N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline , can significantly alter their binding affinity and agonistic properties. This makes them valuable for developing new analgesics with potentially fewer side effects.
Antinociceptive Activity
Due to its interaction with opioid receptors, N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline may exhibit antinociceptive properties . This application is crucial in pain management research, where there’s a continuous search for compounds that can provide effective pain relief without the addictive potential of conventional opioids.
Drug Discovery
The unique structure of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline makes it a candidate for drug discovery programs. Its molecular framework allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents.
Organic Synthesis
In the field of organic chemistry, N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline can be used as a building block for the synthesis of complex molecules. Its reactive sites enable it to undergo various chemical transformations, aiding in the creation of diverse organic compounds.
Materials Science
The compound’s properties may be explored in materials science for the development of new materials with specific characteristics. Its molecular structure could contribute to the design of polymers or other materials with desired physical and chemical properties.
Analytical Chemistry
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline: can serve as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in techniques like NMR, MS, and IR spectroscopy, which are essential for the characterization of chemical substances.
Pharmacokinetics and Metabolism Studies
The compound’s interaction with biological systems can be studied to understand its pharmacokinetics and metabolism . This research is vital for assessing how the compound is absorbed, distributed, metabolized, and excreted in living organisms.
Toxicology and Safety Assessment
Evaluating the toxicity and safety profile of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is another critical application. Such studies are necessary to determine the compound’s potential risks and to establish safe handling practices in research settings.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. The intermediate is then purified and isolated through recrystallization.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "cyclopropylmethyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methoxyaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add cyclopropylmethyl chloride to the solution and stir the mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. dichloromethane) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product through recrystallization using a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline as a white solid." ] } | |
Numéro CAS |
1154385-82-6 |
Nom du produit |
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline |
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



